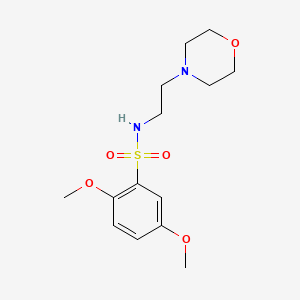![molecular formula C22H22ClN3O4 B2695743 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251691-18-5](/img/structure/B2695743.png)
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and drug design. It is structurally characterized by a benzo[b][1,6]naphthyridine core with a chloro substitution and an acetamide group linked to a dimethoxyphenyl moiety. This compound's unique framework allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions starting from commercially available precursors
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale optimization of the synthetic route to ensure high yields and purity. Techniques such as solvent optimization, catalyst use, and temperature control are crucial for scalable manufacturing.
化学反应分析
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation
: Potential conversion of functional groups to higher oxidation states.
Reduction
: Reduction of the carbonyl groups to corresponding alcohols.
Substitution
: Electrophilic or nucleophilic substitution reactions, particularly at the chloro and amide positions.
Common Reagents and Conditions:
Oxidation
: Use of reagents like potassium permanganate or chromium trioxide.
Reduction
: Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution
: Utilizing bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products Formed: The major products formed depend on the specific reactions. For example, oxidation might yield carboxylic acids or ketones, while reduction would produce alcohols. Substitution reactions could introduce various functional groups into the molecule.
科学研究应用
This compound's complex structure makes it an ideal candidate for diverse scientific research applications, such as:
Chemistry
: Studying its reactivity and potential as a building block for more complex molecules.
Biology
: Investigating its interactions with biological macromolecules like proteins and DNA.
Medicine
: Exploring its potential as a lead compound in drug development for various therapeutic areas, including cancer, infectious diseases, and neurological disorders.
Industry
: Its potential use in material science, particularly in designing polymers or other advanced materials with specific properties.
作用机制
The exact mechanism by which this compound exerts its effects can vary based on its application. In a biological context, it may act by:
Binding to Specific Proteins or Enzymes
: Inhibiting or activating their functions.
Interacting with DNA or RNA
: Affecting gene expression or replication processes.
Modulating Signal Transduction Pathways
: Influencing cell communication and behavior.
Molecular Targets and Pathways: Potential molecular targets include kinases, receptors, and other enzymes critical in disease pathways. It may also influence pathways like apoptosis, inflammation, and cell cycle regulation.
相似化合物的比较
Compared to other compounds with a similar core structure, 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific substitutions, which can significantly alter its reactivity and interactions. Similar compounds might include:
Benzo[b][1,6]naphthyridine Derivatives
: With different halogen substitutions.
Acetamide Derivatives
: With various aryl or alkyl groups.
Dimethoxyphenyl Compounds
: Featuring alternative core structures or functional groups.
There you go—a deep dive into the world of this compound. Fascinating stuff, right?
属性
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c1-29-19-6-4-14(10-20(19)30-2)24-21(27)12-26-8-7-18-16(11-26)22(28)15-9-13(23)3-5-17(15)25-18/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYMPQUZYTVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2695661.png)


![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2695666.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)
![3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695672.png)

![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)

![ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2695681.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695682.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2695683.png)
